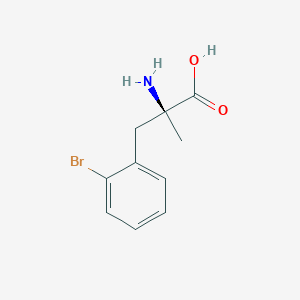

(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

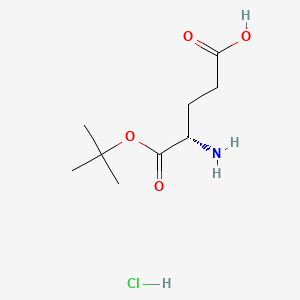

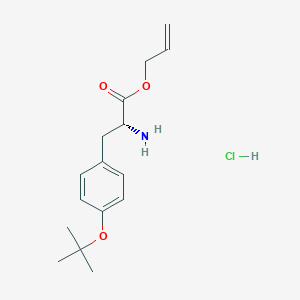

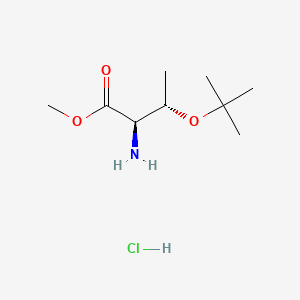

The compound “(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid” is an amino acid derivative with a bromophenyl group attached. The “S” denotes the stereochemistry of the molecule, indicating it’s one of two possible enantiomers .

Molecular Structure Analysis

The compound contains an amino group (-NH2), a carboxylic acid group (-COOH), a bromophenyl group (C6H4Br), and a methyl group (-CH3). The “S” configuration indicates the spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The amino and carboxylic acid groups could participate in acid-base reactions, and the bromine atom on the phenyl ring could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and carboxylic acid groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Functionalization

Practical Synthesis of Biphenyl Derivatives : A study by Qiu et al. (2009) discusses the synthesis of 2-fluoro-4-bromobiphenyl, a compound related to the bromophenyl group in your compound of interest. This synthesis is relevant for the production of non-steroidal anti-inflammatory materials, indicating the potential for synthesizing related compounds for pharmaceutical applications Qiu et al., 2009.

Caffeic Acid Derivatives : The work by Silva et al. (2014) reviews caffeic acid and its derivatives, underlining the broad spectrum of biological activities these compounds exhibit, which might hint at the functionalization possibilities for similar compounds like (S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid in therapeutic applications Silva et al., 2014.

Biological Activities

Chlorogenic Acid Review : Naveed et al. (2018) explored the therapeutic roles of chlorogenic acid, a polyphenol with antioxidative and various protective effects. This study's insights into phenolic compounds' biological roles may parallel research interests for this compound in exploring antioxidative or protective biological activities Naveed et al., 2018.

Degradation and Biotoxicity of Pharmaceuticals : Research by Qutob et al. (2022) on the degradation of acetaminophen and its by-products via advanced oxidation processes highlights the environmental and toxicological considerations relevant to the pharmaceutical application of compounds, including those similar to this compound Qutob et al., 2022.

Orientations Futures

Mécanisme D'action

Target of Action

It is known that boronic acid-based compounds, such as this one, are often used in suzuki–miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .

Mode of Action

In the context of SM cross-coupling reactions, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting changes include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

The compound’s involvement in sm cross-coupling reactions suggests it plays a role in the synthesis of various organic compounds . These compounds could potentially affect numerous biochemical pathways, depending on their structure and function.

Pharmacokinetics

The compound’s molecular weight (24409 g/mol) and melting point (221-225 °C) are known . These properties can influence the compound’s bioavailability, as they affect its solubility, stability, and ability to cross biological membranes .

Result of Action

As a boronic acid-based compound, it likely participates in the formation of carbon-carbon bonds via sm cross-coupling reactions . This can result in the synthesis of complex organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced.

Action Environment

Environmental factors can influence the action, efficacy, and stability of “(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid”. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQZLKYRAINNIW-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.